methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down:
Methyl Ester: The methyl ester group (CH₃COO-) is attached to the benzoate ring, providing stability and influencing its reactivity.
Imidazo[4,5-c]pyridine: This fused heterocyclic system contributes to the compound’s unique properties.
Chlorine Substitution: The chlorine atom at position 2 enhances its pharmacological activity.
Preparation Methods
Synthetic Routes::
Condensation Reaction: Start with 2-chlorobenzoic acid and react it with 2,3-difluoroaniline to form the intermediate amide.
Esterification: Convert the amide to the methyl ester using methanol and a suitable acid catalyst.
- Large-scale production typically involves continuous flow processes or batch reactions.
- Precise reaction conditions (temperature, pressure, and solvent) are optimized for yield and purity.
Chemical Reactions Analysis
Reactions::
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol is feasible.
Oxidation: Oxidation of the methyl group to a carboxylic acid is possible.
Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Hydrogenation Catalysts: For reduction reactions.
Oxidizing Agents: To convert the methyl group to a carboxylic acid.
- Hydrolysis yields the corresponding benzoic acid.
- Reduction produces the alcohol derivative.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Biological Studies: Explore its interactions with cellular receptors and enzymes.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Molecular Targets: Likely interacts with specific protein receptors.
Pathways: May modulate signaling pathways related to cell growth or inflammation.
Comparison with Similar Compounds
Uniqueness: Its imidazo[4,5-c]pyridine scaffold sets it apart.
Similar Compounds: Explore related indole derivatives, such as tryptophan and other indole-based drugs.
Properties
Molecular Formula |
C21H17ClF2N4O3 |
---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H17ClF2N4O3/c1-31-20(29)13-9-11(5-6-14(13)22)27-21(30)28-8-7-16-18(26-10-25-16)19(28)12-3-2-4-15(23)17(12)24/h2-6,9-10,19H,7-8H2,1H3,(H,25,26)(H,27,30) |
InChI Key |
ZNVIFLFVSKVDCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=C(C(=CC=C4)F)F)N=CN3)Cl |
Origin of Product |
United States |
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